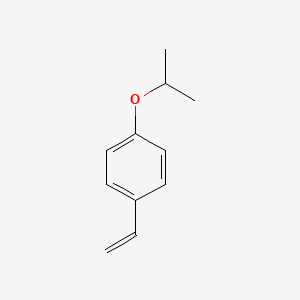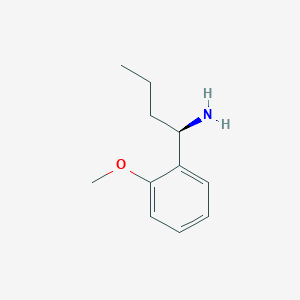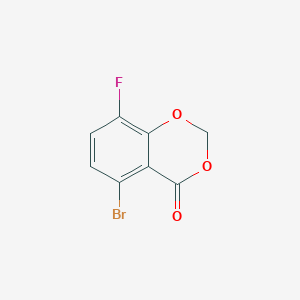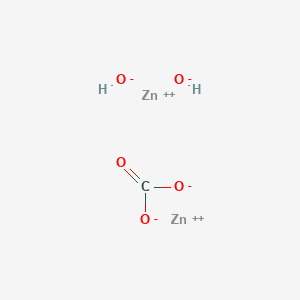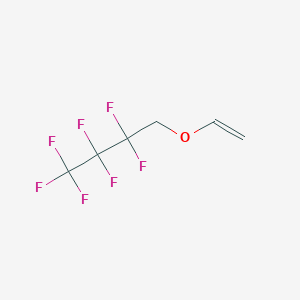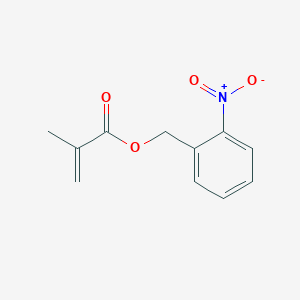
carbonic acid;zinc;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;zinc;dihydrate: is a compound that combines carbonic acid, zinc, and water molecules. Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while zinc is a metallic element known for its various applications in chemistry and industry. The dihydrate form indicates that two water molecules are associated with each molecule of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid;zinc;dihydrate typically involves the reaction of zinc salts with carbonic acid. One common method is to dissolve zinc acetate dihydrate in water and then introduce carbon dioxide gas to form the desired compound. The reaction conditions often include maintaining a controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where zinc salts are reacted with carbon dioxide under controlled conditions. The process may include steps such as filtration, crystallization, and drying to obtain the pure dihydrate form.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;zinc;dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where other ions or molecules replace the water or carbonic acid components.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid may produce zinc chloride and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, carbonic acid;zinc;dihydrate is used as a reagent in various synthesis reactions. Its unique properties make it valuable in the preparation of other zinc-containing compounds.
Biology
In biological research, the compound is studied for its role in enzyme catalysis and cellular processes. Zinc is an essential trace element in many biological systems, and its interaction with carbonic acid is of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Zinc is known for its immune-boosting properties, and the compound may be investigated for its role in treating certain medical conditions.
Industry
In industry, this compound is used in various applications, including as a catalyst in chemical reactions, a component in coatings and paints, and a material in the production of certain alloys.
Mechanism of Action
The mechanism of action of carbonic acid;zinc;dihydrate involves the interaction of zinc ions with various molecular targets. Zinc can act as a cofactor for enzymes, facilitating catalytic reactions. The hydration of carbon dioxide by carbonic acid is a key reaction that the compound can catalyze, playing a role in processes such as pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
Zinc Acetate Dihydrate: Similar in structure but contains acetate instead of carbonic acid.
Zinc Carbonate: Contains carbonate ions instead of carbonic acid.
Zinc Sulfate: Contains sulfate ions and is used in various industrial applications.
Uniqueness
Carbonic acid;zinc;dihydrate is unique due to its combination of carbonic acid and zinc, which imparts specific chemical properties and reactivity. Its ability to participate in both acid-base and redox reactions makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
12011-79-9 |
|---|---|
Molecular Formula |
CH6O5Zn2 |
Molecular Weight |
228.8 g/mol |
IUPAC Name |
carbonic acid;zinc;dihydrate |
InChI |
InChI=1S/CH2O3.2H2O.2Zn/c2-1(3)4;;;;/h(H2,2,3,4);2*1H2;; |
InChI Key |
BLWQLUANVGDADA-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.O.O.[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)


